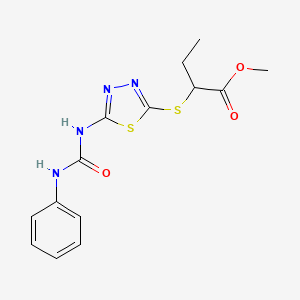

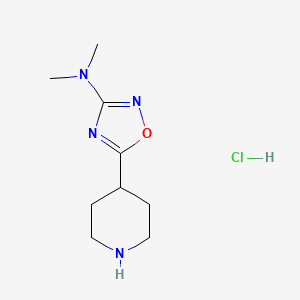

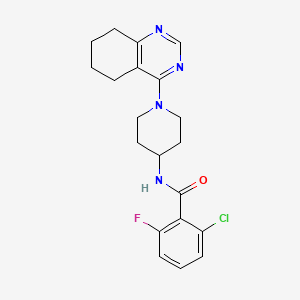

4-bromo-5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

4-Bromo-5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a pivotal intermediate in the synthesis of a wide range of chemical compounds due to its versatile reactivity profile. For instance, Bobko et al. (2012) describe a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the compound's utility in generating a diverse array of pyrazole derivatives through a simplified and efficient process. This synthesis pathway is notable for its application in creating compounds with potential pharmaceutical applications, excluding direct drug use and dosage information as per requirements (Bobko, Kaura, Evans, & Su, 2012).

Optical Nonlinearity and Material Applications

The compound's derivatives also demonstrate significant potential in material science, particularly in the development of non-linear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by their optical nonlinearity, which is critical for optical limiting applications. This research provides a foundation for using pyrazole derivatives in advanced optical devices, offering insights into the material properties that contribute to their effectiveness in this domain (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Structural and Supramolecular Chemistry

In the realm of structural chemistry, the ability of pyrazole derivatives to form complex supramolecular structures is of particular interest. Castillo et al. (2009) explored the hydrogen-bonded supramolecular structures of several 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, revealing unexpected isomorphisms and the formation of multidimensional hydrogen-bonded structures. This work emphasizes the significance of pyrazole derivatives in understanding hydrogen bonding and supramolecular assembly, contributing to the design of new materials with tailored properties (Castillo, Abonía, Cobo, & Glidewell, 2009).

Mécanisme D'action

The Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of various organic compounds, including pyrazole derivatives . This reaction involves the coupling of an organoboron compound with a halide using a palladium catalyst .

Pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

4-bromo-5-tert-butyl-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)12-10(15)11(13(18)19)16-17(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTJLOFNILMWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

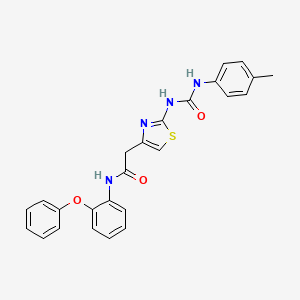

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)

![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)

![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)

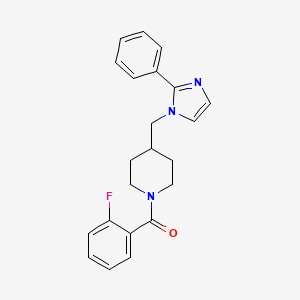

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)

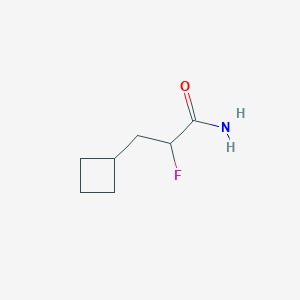

![2-(4-chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2612459.png)